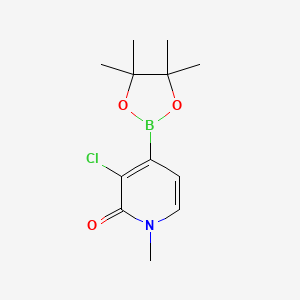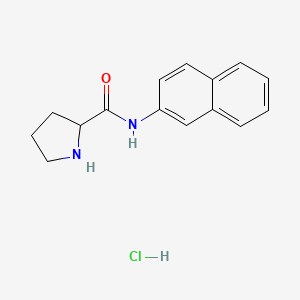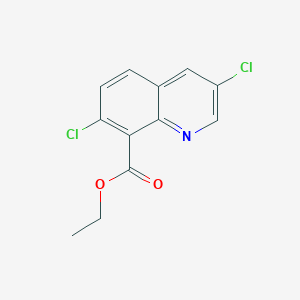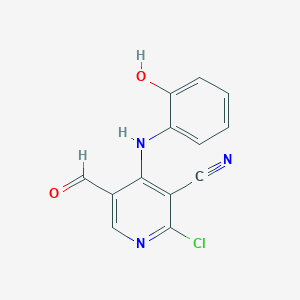
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
2-氯-5-甲酰基-4-((2-羟基苯基)氨基)烟腈的合成通常涉及多个步骤,从易得的起始材料开始。合成路线通常包括以下步骤:
烟腈核的形成: 此步骤涉及合适的先驱体与腈基反应,形成烟腈核。
甲酰化: 使用甲酰化试剂(如甲酸或甲酰氯)在 5 位引入甲酰基。
化学反应分析
2-氯-5-甲酰基-4-((2-羟基苯基)氨基)烟腈经历各种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化,导致形成相应的羧酸或其他氧化产物。
还原: 使用还原剂(如硼氢化钠或氢化锂铝)的还原反应可以将甲酰基转化为醇或其他还原形式。
取代: 2 位的氯原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。 这些反应形成的主要产物取决于所用试剂和条件 .
科学研究应用
2-氯-5-甲酰基-4-((2-羟基苯基)氨基)烟腈具有广泛的科学研究应用,包括:
化学: 它被用作合成更复杂的有机分子的结构单元,以及各种有机反应中的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医药: 正在进行研究以探索其作为治疗各种疾病(包括癌症和传染病)的治疗剂的潜力。
工业: 它用于生产特种化学品、制药和农用化学品.
作用机制
2-氯-5-甲酰基-4-((2-羟基苯基)氨基)烟腈的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥作用,从而导致生化途径的调节。 例如,其潜在的抗癌活性可能涉及抑制细胞增殖和存活中涉及的关键酶 .
相似化合物的比较
2-氯-5-甲酰基-4-((2-羟基苯基)氨基)烟腈可以与其他类似的化合物进行比较,例如:
2-氯-5-甲酰基-4-氨基烟腈: 缺少 2-羟基苯基基团,这可能会影响其反应性和选择性。
2-氯-5-甲酰基-4-((2-甲氧基苯基)氨基)烟腈: 包含甲氧基而不是羟基,这可能会影响其化学性质和生物活性。
2-氯-5-甲酰基-4-((2-羟基苯基)氨基)吡啶: 结构类似,但缺少腈基,这可能会影响其反应性和应用.
属性
分子式 |
C13H8ClN3O2 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC 名称 |
2-chloro-5-formyl-4-(2-hydroxyanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-13-9(5-15)12(8(7-18)6-16-13)17-10-3-1-2-4-11(10)19/h1-4,6-7,19H,(H,16,17) |
InChI 键 |
SQCFUYDKWXMSTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C(C(=NC=C2C=O)Cl)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
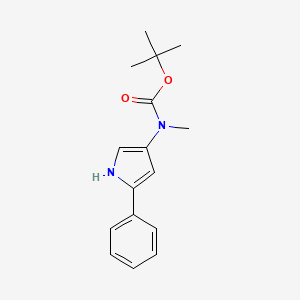


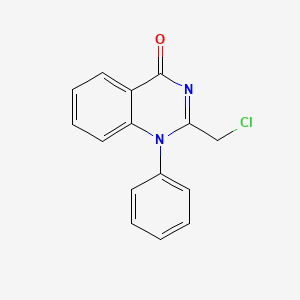
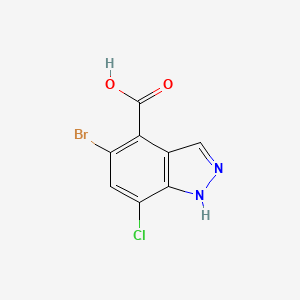

![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)


